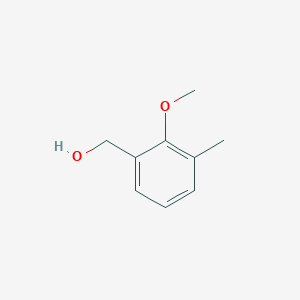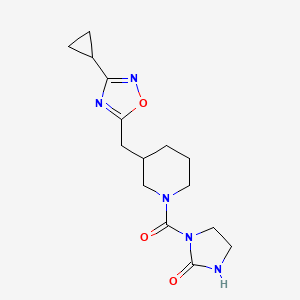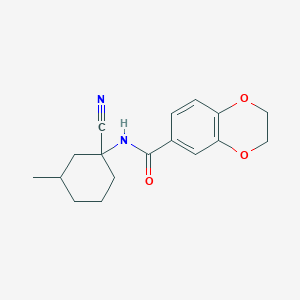![molecular formula C7H14ClNS B2887706 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 2138205-09-9](/img/structure/B2887706.png)
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a versatile small molecule scaffold with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its sulfur-containing bicyclic framework, which imparts distinct chemical and biological properties.
作用机制
Target of Action
The primary targets of 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride are the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
This compound interacts with its targets by inhibiting the function of DAT and SERT . This inhibition prevents the reuptake of dopamine and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft . The compound’s selectivity for DAT and SERT results from reduced activity at the SERT .
Biochemical Pathways
By inhibiting DAT and SERT, this compound affects the dopaminergic and serotonergic pathways . The increased concentration of dopamine and serotonin in the synaptic cleft enhances the activation of their respective receptors, leading to amplified downstream signaling .
Result of Action
The result of the action of this compound is an enhanced dopaminergic and serotonergic signaling . This can lead to various physiological effects, depending on the specific neuronal circuits involved .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride typically involves the construction of the bicyclic core followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable diene with a thiol can yield the desired bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or other functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
科学研究应用
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
相似化合物的比较
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound has a nitrogen atom instead of sulfur, leading to different chemical and biological properties.
8-Oxabicyclo[3.2.1]octane: The presence of an oxygen atom in the bicyclic structure imparts distinct reactivity and interactions.
8-Thiabicyclo[3.2.1]octan-3-ylmethanamine hydrochloride: This compound has a methanamine group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which provides specific reactivity and interactions not found in its analogs.
属性
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSQYGGGXDYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

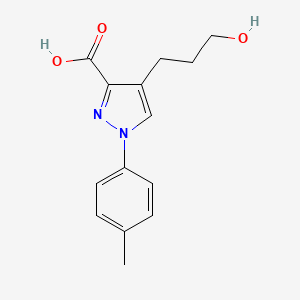
![4-(azepane-1-sulfonyl)-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2887629.png)
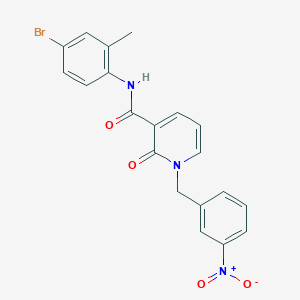
![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2887631.png)
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2887632.png)
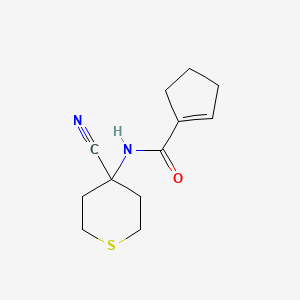
![methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B2887636.png)
![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)
